
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications. This compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a phenyldiazenyl group at the 4 position of the phenyl ring.
準備方法
The synthesis of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,3-dimethoxybenzoic acid to form the azobenzene derivative.
Amidation: The resulting azobenzene derivative is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azobenzene group to hydrazine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
科学的研究の応用
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: The compound is used in the development of photo-switchable biomolecules and in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery system, where its photoisomerization properties can be used to control the release of therapeutic agents.
Industry: It is used in the development of optical data storage devices, liquid crystal displays, and molecular machines.
作用機序
The mechanism of action of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process affects the compound’s molecular structure and properties, allowing it to interact with various molecular targets and pathways. The azobenzene group plays a crucial role in this process, as it can absorb light and undergo reversible changes in its configuration.
類似化合物との比較
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can be compared with other azobenzene derivatives, such as:
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a chloro group instead of methoxy groups, which affects its reactivity and applications.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: This compound contains a pyrrole ring, which gives it different photophysical properties and applications.
(E)-4-(phenyldiazenyl)phenol: This simpler azobenzene derivative lacks the benzamide and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of methoxy and azobenzene groups, which provide it with distinct photochemical and reactivity properties.
特性
CAS番号 |
1006823-13-7 |
|---|---|
分子式 |
C21H19N3O3 |
分子量 |
361.4 g/mol |
IUPAC名 |
2,3-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-10-6-9-18(20(19)27-2)21(25)22-15-11-13-17(14-12-15)24-23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,22,25) |
InChIキー |
VRXSGUPAZLOJEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


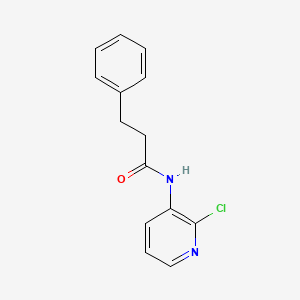

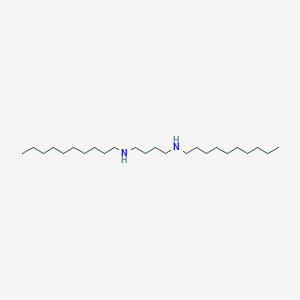
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
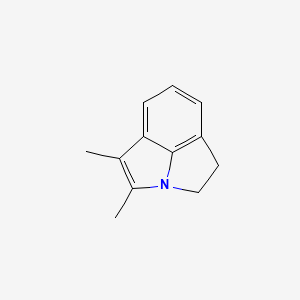
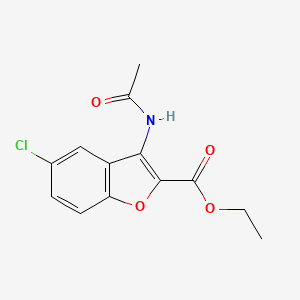
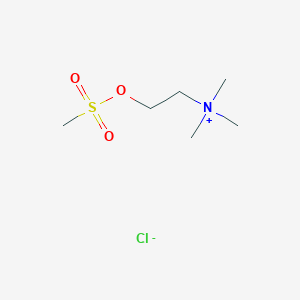
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
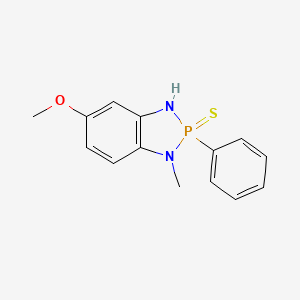
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)

